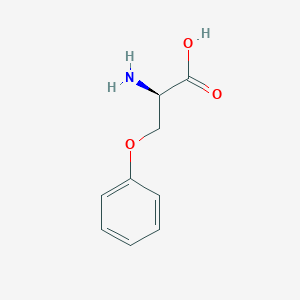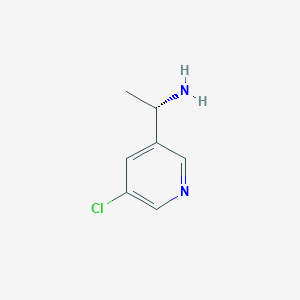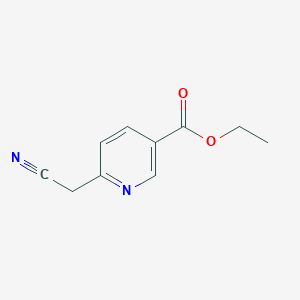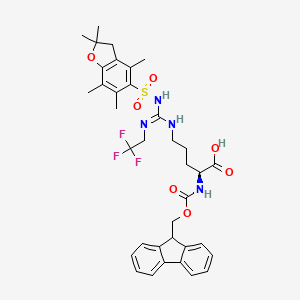
(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid
説明
(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid is a synthetic amino acid that has been widely used in the field of organic synthesis. It is a versatile reagent that has been employed in a variety of applications, including peptide synthesis, bioconjugation, and drug delivery. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学的研究の応用
Synthesis and Applications in Peptide Chemistry
(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid is primarily used in the field of peptide chemistry. It plays a crucial role in the synthesis of peptide nucleic acids (PNAs) and other peptide derivatives. For example, Thomson et al. (1995) described the use of Fmoc-protected PNA monomers in oligomerization, emphasizing the importance of the Fmoc PNA backbone in the synthesis process (Thomson et al., 1995). Similarly, Han et al. (2019) disclosed a method for the large-scale preparation of N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, highlighting its demand in drug design as a bioisostere of leucine moiety (Han et al., 2019).
Applications in Arginine Mimetics and Solid-Phase Peptide Synthesis
The compound is also used in synthesizing arginine mimetics in cyclic peptides. Lorenz and Diederichsen (2006) synthesized Fmoc protected nucleobase modified amino acids, incorporating them into cyclic peptides and using them as conformationally constrained arginine mimetics (Lorenz & Diederichsen, 2006). Additionally, Fields and Noble (2009) highlighted the use of Fmoc amino acids in solid-phase peptide synthesis, demonstrating the versatility and significance of these compounds in bioorganic chemistry (Fields & Noble, 2009).
Other Notable Applications
Other applications include the preparation of Fmoc-modified amino acids and short peptides as bio-inspired building blocks for functional materials, as discussed by Tao et al. (2016) (Tao et al., 2016). Additionally, the compound is used in the preparation of chromogenic amino acids for HIV-protease assays as reported by Badalassi et al. (2002) (Badalassi et al., 2002).
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]-N'-(2,2,2-trifluoroethyl)carbamimidoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41F3N4O7S/c1-20-21(2)31(22(3)27-17-35(4,5)50-30(20)27)51(47,48)43-33(41-19-36(37,38)39)40-16-10-15-29(32(44)45)42-34(46)49-18-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,42,46)(H,44,45)(H2,40,41,43)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZRKYJXBIGOTP-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(F)(F)F)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(F)(F)F)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41F3N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408492.png)
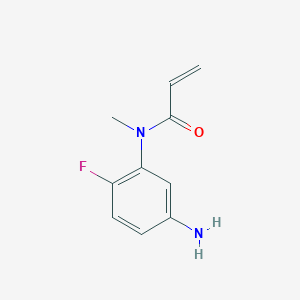

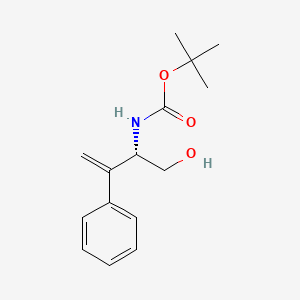
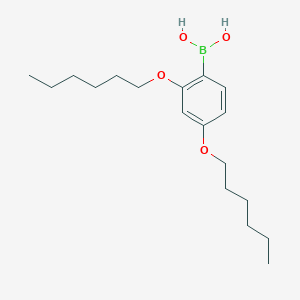

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)
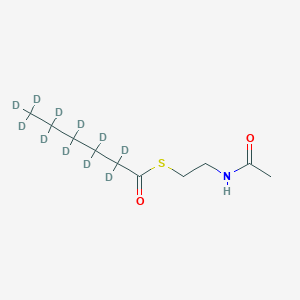
![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)
